Cas no 1805382-14-2 (2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)

2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine is a halogenated pyridine derivative featuring a reactive aminomethyl group and a difluoromethyl substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromo and difluoromethyl groups enhance its utility in cross-coupling reactions, while the aminomethyl moiety allows for further functionalization. Its structural properties facilitate the development of bioactive compounds, particularly in the design of enzyme inhibitors and receptor modulators. The compound’s stability and selectivity under controlled conditions make it valuable for precision synthesis. Suitable for research applications, it is typically handled under inert conditions to preserve reactivity.
2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine structure
1805382-14-2 structure
商品名:2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine
CAS番号:1805382-14-2
MF:C8H9BrF2N2
メガワット:251.071267843246
CID:4861694

2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine
    • インチ: 1S/C8H9BrF2N2/c1-4-5(8(10)11)2-7(9)13-6(4)3-12/h2,8H,3,12H2,1H3
    • InChIKey: OPPVQMUJZNPIDH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(F)F)=C(C)C(CN)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029059398-1g
2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine
1805382-14-2 97%
1g
$1,504.90 2022-04-01

2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine 関連文献

2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridineに関する追加情報

Introduction to 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-14-2)

2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-14-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

The molecular structure of 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine is composed of a pyridine ring substituted with an aminomethyl group, a bromo group, a difluoromethyl group, and a methyl group. These functional groups contribute to the compound's unique chemical properties and biological activity. The presence of the bromo and difluoromethyl groups, in particular, enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have explored the pharmacological properties of 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of a key enzyme associated with neurodegenerative diseases. The enzyme inhibition properties of 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its enzyme inhibition capabilities, 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine has also been investigated for its anti-inflammatory effects. Research conducted at the University of California, San Francisco, demonstrated that this compound exhibits significant anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines. This property makes it a promising candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine has also been studied extensively. Preclinical studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are crucial factors for developing effective oral medications. These characteristics make it suitable for chronic disease management where sustained drug levels are necessary.

To further understand the safety and efficacy of 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine, several clinical trials are currently underway. Early-phase clinical trials have demonstrated that this compound is well-tolerated by patients and shows promising therapeutic effects. The ongoing Phase II trials are focusing on evaluating its efficacy in specific patient populations with neurodegenerative diseases and inflammatory disorders.

In conclusion, 2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-14-2) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the pharmaceutical industry. As research continues to advance, this compound holds significant potential to contribute to the treatment of various diseases and improve patient outcomes.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.